Titanium(IV) carbide

Description

Properties

Molecular Formula |

CH3Ti- |

|---|---|

Molecular Weight |

62.902 g/mol |

IUPAC Name |

carbanide;titanium |

InChI |

InChI=1S/CH3.Ti/h1H3;/q-1; |

InChI Key |

NGHAJLKGHGJFDM-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[Ti] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Titanium(IV) Carbide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Titanium(IV) carbide (TiC), a material of significant interest due to its exceptional hardness, high melting point, and excellent chemical stability.[1][2] This document outlines the fundamental crystallographic properties of TiC, details the experimental protocols for its characterization, and presents the data in a clear, accessible format.

Core Crystal Structure Properties

This compound crystallizes in a face-centered cubic (FCC) lattice, analogous to the sodium chloride (rock salt) structure.[2][3] The fundamental properties of this crystal structure are summarized in the tables below.

Table 1: Crystallographic Data for this compound (TiC)

| Parameter | Value |

| Crystal System | Cubic |

| Lattice Type | Face-Centered Cubic (FCC) |

| Space Group | Fm3m (No. 225) |

| Lattice Constant (a) | ~4.33 Å |

| Ti-C Bond Length | ~2.17 Å |

Data sourced from the Materials Project.[4]

Table 2: Atomic Coordinates and Wyckoff Positions for TiC

| Atom | Wyckoff Symbol | Fractional Coordinates (x, y, z) |

| Titanium (Ti) | 4a | (0, 0, 0) |

| Carbon (C) | 4b | (0.5, 0.5, 0.5) |

In this structure, each titanium atom is octahedrally coordinated to six carbon atoms, and conversely, each carbon atom is octahedrally coordinated to six titanium atoms.[3][4]

It is important to note that this compound can exist in non-stoichiometric forms (TiCₓ, where x ranges from 0.48 to 1.00), which can influence its properties.[5] The arrangement of carbon vacancies can be either random or ordered, leading to the formation of different stable phases.[5]

Experimental Protocols for Crystal Structure Determination

The primary technique for determining the crystal structure of TiC is X-ray Diffraction (XRD). This non-destructive method provides detailed information about the crystallographic structure, phase composition, and microstructural properties.

A typical experimental setup for the XRD analysis of TiC powder is detailed below.

2.1.1. Sample Preparation

-

Powder Preparation: The TiC sample, typically in powder form, is manually pressed into a top-loading sample holder.

-

Sample Mounting: The sample holder is placed within the XRD instrument, ensuring the surface is flat and level with the goniometer axis. Sample spinning is often employed to ensure random orientation of the crystallites and improve data quality.

2.1.2. Instrumentation and Data Collection

-

Instrument: A benchtop X-ray diffractometer, such as the Thermo Scientific™ ARL™ X'TRA Companion, is suitable for routine phase analysis.[1]

-

Goniometer: A θ/θ goniometer in Bragg-Brentano geometry is commonly used.[1]

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.541874 Å) is a standard choice.[1]

-

Optics: Divergence and Soller slits are used for beam collimation, and a variable beam knife helps to reduce air scattering.[1]

-

Detector: A state-of-the-art solid-state pixel detector allows for rapid data collection.[1]

-

Scan Parameters: Data is typically collected over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

2.1.3. Data Analysis: Rietveld Refinement

The collected XRD data is analyzed using the Rietveld refinement method. This powerful technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of various structural parameters, including:

-

Lattice parameters

-

Phase fractions (in multiphase samples)

-

Crystallite size

-

Microstrain

Software such as Profex is commonly used for Rietveld refinement.[1]

Visualization of Crystal Structure and Analytical Workflow

To aid in the understanding of the TiC crystal structure and the process of its analysis, the following diagrams are provided.

References

An In-depth Technical Guide to the Ab Initio Calculation of Titanium Carbide's (TiC) Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of ab initio calculations in determining the electronic structure of Titanium Carbide (TiC). TiC is a material of significant interest due to its exceptional hardness, high melting point, and metallic conductivity, making it a subject of extensive research for applications ranging from cutting tools to solar thermal absorbers.[1][2][3] Understanding its electronic properties from first principles is crucial for predicting its behavior and designing new materials with tailored functionalities.

Theoretical Foundation: Density Functional Theory

At the core of modern ab initio electronic structure calculations for crystalline solids like TiC lies Density Functional Theory (DFT).[2][4] DFT simplifies the complex many-body problem of interacting electrons in a solid by mapping it onto a system of non-interacting electrons moving in an effective potential. This approach allows for the accurate calculation of the ground-state electronic properties. The fundamental idea is that the total energy of the system is a unique functional of the electron density.

The practical implementation of DFT involves solving the Kohn-Sham equations, which are a set of Schrödinger-like equations for a fictitious system of non-interacting particles that yield the same electron density as the real, interacting system. A key component in these calculations is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. Common approximations for this functional include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA).[1][4]

Computational Methodology

The following table outlines a typical computational protocol for performing an ab initio calculation of the electronic structure of TiC. This methodology is based on practices reported in the scientific literature.[1][5]

| Step | Parameter | Typical Value/Method | Description |

| Crystal Structure | Space Group | Fm-3m (No. 225) | TiC crystallizes in the rock-salt (NaCl) crystal structure.[6] |

| Lattice Parameter (a) | ~4.33 Å | The experimentally determined lattice parameter is a key input. Theoretical calculations often start with the experimental value and then perform a geometry optimization.[6][7] | |

| Computational Framework | Theory | Density Functional Theory (DFT) | The standard theoretical approach for solid-state electronic structure calculations.[2][4] |

| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization. | A common choice that provides a good balance between accuracy and computational cost for materials like TiC.[1] | |

| Basis Set | Type | Plane-wave basis set | A natural choice for periodic systems like crystals. |

| Kinetic Energy Cutoff | ≥ 350 eV | Determines the size of the plane-wave basis set. A higher cutoff energy leads to greater accuracy but also higher computational cost.[5] | |

| Brillouin Zone Sampling | k-point mesh | Monkhorst-Pack grid (e.g., 11x11x11 or denser for high accuracy) | The Brillouin zone is sampled at a discrete set of k-points to perform integrations. A denser mesh improves the accuracy of the calculation.[1][5] |

| Pseudopotentials | Type | Projector Augmented-Wave (PAW) or Norm-Conserving | These are used to represent the interaction of the core electrons with the valence electrons, reducing the computational cost.[1][5] |

| Self-Consistency | Convergence Criterion | ≤ 10⁻⁶ eV/atom | The Kohn-Sham equations are solved iteratively until the total energy converges to within a specified tolerance. |

| Properties Calculation | Band Structure | Calculated along high-symmetry directions in the Brillouin zone. | Reveals the electronic band dispersion and the presence of a band gap. |

| Density of States (DOS) | Total and partial (projected onto atomic orbitals) DOS are calculated. | Provides information about the number of available electronic states at each energy level.[8] |

Quantitative Data Summary

The following tables present a summary of key quantitative data for TiC obtained from ab initio calculations and experimental measurements, as reported in various studies.

Table 1: Structural Properties of TiC

| Property | Calculated Value (GGA) | Experimental Value |

| Lattice Parameter (a) | 4.33 Å[1] | 4.328 Å[6] |

| Formation Energy | -0.808 eV/atom[9] | - |

Table 2: Electronic Properties of TiC

| Property | Value | Notes |

| Electronic Character | Metallic | The density of states at the Fermi level is non-zero, indicating metallic behavior.[4][10] |

| Magnetic Ordering | Non-magnetic | The calculated final magnetic moment is 0.000 μB.[9] |

Table 3: Elastic Properties of TiC

| Property | Calculated Value (GGA) | Experimental Value |

| Bulk Modulus (B) | ~250 - 286 GPa[11][12] | ~265 - 268 GPa |

| Shear Modulus (G) | ~190 - 200 GPa | - |

| Young's Modulus (E) | ~440 - 450 GPa[3][11] | 410 - 450 GPa[3] |

| B/G Ratio | ~1.31 | Indicates a brittle nature.[11] |

Visualizations

Diagram 1: Computational Workflow for Ab Initio Electronic Structure Calculation of TiC

Caption: A flowchart illustrating the typical workflow for an ab initio calculation of the electronic structure of TiC.

Diagram 2: Relationship Between Electronic Structure and Material Properties of TiC

Caption: A diagram showing the logical relationship between the calculated electronic structure and the resulting material properties of TiC.

Conclusion

Ab initio calculations, particularly those based on Density Functional Theory, provide a powerful and reliable framework for investigating the electronic structure and properties of materials like Titanium Carbide.[2][13] The insights gained from these computational studies are invaluable for understanding the fundamental nature of TiC and for the rational design of new materials with enhanced performance characteristics. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in the fields of materials science and computational chemistry.

References

- 1. Ab initio calculation for electronic structure and optical property of tungsten carbide in a TiCN-based cermet for solar thermal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of TiC Particle Size on Processing, Microstructure and Mechanical Properties of an Inconel 718/TiC Composite Material Made by Binder Jetting Additive Manufacturing [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bonding Characteristics of TiC and TiN [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. mp-631: TiC (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

High-Pressure Phase Diagram of the Titanium-Carbon System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The titanium-carbon (Ti-C) system is of significant interest due to the exceptional properties of titanium carbide (TiC), including high hardness, high melting point, and excellent wear resistance.[1] The application of high pressure introduces a critical dimension to the phase stability and synthesis of novel materials within this system. This technical guide provides an in-depth overview of the Ti-C phase diagram under high pressure, drawing upon theoretical predictions and available experimental data. It is intended to serve as a resource for researchers exploring the synthesis of advanced materials under extreme conditions.

Pressure-Composition Phase Diagram

Theoretical investigations based on first-principles calculations and structure searches have been instrumental in predicting the phase behavior of the Ti-C system at high pressures.[1][2] These studies have led to the construction of a pressure-composition (P-x) phase diagram, which reveals the stability of various titanium carbide stoichiometries as a function of pressure.

The pressure-composition phase diagram of the Ti-C system, as determined by theoretical calculations, indicates the emergence of novel, carbon-rich phases at elevated pressures.[1][2] While the common TiC phase with a 1:1 stoichiometry remains stable across a wide pressure range, new compositions become energetically favorable at higher pressures.

Table 1: Stable and Metastable Phases of the Ti-C System at High Pressure (Theoretical) [1]

| Phase | Stoichiometry | Predicted Stability Range (GPa) | Status |

| TiC | 1:1 | 0 - 100+ | Stable |

| TiC₂ | 1:2 | > 60 | Metastable |

| TiC₃ | 1:3 | > 60 | Metastable |

| TiC₄ | 1:4 | 60 - 100 | Stable |

It is important to note that the stability ranges presented in Table 1 are derived from theoretical calculations at 0 K. Experimental verification of the existence and stability of TiC₂, TiC₃, and TiC₄ is a key area for future research.

Crystal Structures of High-Pressure Phases

The application of high pressure is predicted to stabilize titanium carbides with unique crystal structures, distinct from the well-known cubic (NaCl-type) structure of TiC.

Table 2: Crystal Structures of Predicted High-Pressure Titanium Carbide Phases [2]

| Phase | Stoichiometry | Crystal System | Space Group |

| TiC | 1:1 | Cubic | Fm-3m |

| TiC₂ | 1:2 | Monoclinic | R-3m |

| TiC₃ | 1:3 | Monoclinic | R-3m |

| TiC₄ | 1:4 | Trigonal | P-3m1 |

The predicted structures of the carbon-rich phases are layered, which may lead to interesting anisotropic physical properties.

Experimental Protocols

The experimental investigation of phase diagrams at high pressure requires specialized equipment and techniques capable of generating and maintaining extreme conditions while allowing for in-situ or ex-situ characterization of the samples.

High-Pressure Synthesis and Characterization Workflow

The general workflow for the experimental study of the Ti-C system at high pressure involves sample preparation, high-pressure and high-temperature generation, and phase analysis.

Detailed Methodology: Synthesis of TiC in a Laser-Heated Diamond Anvil Cell

The following protocol details an experimental procedure for the synthesis of titanium carbide (TiC) from its constituent elements at high pressure, as has been performed in studies up to 26 GPa.[1]

1. Sample Preparation:

-

High-purity titanium (Ti) and carbon (C) powders are used as starting materials.

-

The powders are thoroughly mixed in the desired stoichiometric ratio (e.g., 1:1 for TiC).

-

A small amount of the mixed powder is loaded into a sample chamber drilled in a rhenium (Re) gasket. The gasket is pre-indented between two diamond anvils to the desired thickness.

-

A pressure-transmitting medium, such as argon (Ar), is loaded into the sample chamber to ensure quasi-hydrostatic pressure conditions.

-

A few ruby spheres are included in the sample chamber for pressure calibration via the ruby fluorescence method.

2. High-Pressure and High-Temperature Generation:

-

A diamond anvil cell (DAC) is used to generate high pressures. The pressure is increased by mechanically turning screws that force the two diamond anvils together.

-

The pressure is measured at room temperature by focusing a laser on a ruby sphere and measuring the shift in its fluorescence line.

-

High temperatures are achieved by laser heating. A high-power laser is focused on the sample through one of the diamond anvils.

-

The temperature is measured pyrometrically by analyzing the black-body radiation emitted from the heated spot.

3. In-situ Phase Analysis:

-

The DAC is mounted on a synchrotron X-ray diffraction (XRD) beamline for in-situ analysis.

-

An X-ray beam is focused on the sample while it is at high pressure and high temperature.

-

The diffracted X-rays are collected on an area detector, providing information about the crystal structure of the phases present in the sample.

-

XRD patterns are collected at various pressure and temperature points to map out the phase stability.

4. Post-synthesis Characterization:

-

After the high-pressure and high-temperature experiment, the sample is quenched to ambient conditions by turning off the laser and slowly releasing the pressure.

-

The recovered sample can be analyzed using various ex-situ techniques, such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), to determine its crystal structure, morphology, and elemental composition.

Logical Relationships in the Ti-C System at High Pressure

The stability of different phases in the Ti-C system at high pressure is governed by the interplay of pressure, temperature, and composition. The following diagram illustrates these relationships based on current theoretical understanding.

Conclusion

The high-pressure phase diagram of the Ti-C system is a rich area of study with the potential for the discovery of novel materials with enhanced properties. While theoretical calculations have provided a roadmap for exploring this system, predicting the existence of new carbon-rich titanium carbides, experimental validation is paramount. The methodologies outlined in this guide provide a framework for conducting such high-pressure synthesis and characterization experiments. Future work, particularly in-situ studies at simultaneous high pressures and temperatures, will be crucial for accurately mapping the P-T-x phase space of the Ti-C system and realizing the synthesis of these predicted advanced materials.

References

theoretical properties of titanium carbide

An In-Depth Technical Guide on the Theoretical Properties of Titanium Carbide

Introduction

Titanium carbide (TiC) is an exceptionally hard, refractory ceramic material belonging to the family of transition metal carbides. Its unique combination of properties—including high thermal stability, excellent mechanical strength, and good electrical conductivity—makes it a critical material for a wide range of demanding applications, from cutting tools and wear-resistant coatings to reinforcing phases in advanced composites.[1][2] Theoretical and computational studies, primarily leveraging first-principles methods, have been instrumental in elucidating the fundamental origins of these properties, providing invaluable insights for material design and discovery. This guide offers a detailed overview of the theoretical properties of TiC, focusing on its structural, electronic, mechanical, and thermal characteristics as determined through computational modeling.

Structural and Physical Properties

The foundational properties of TiC are derived from its highly stable crystal structure. Theoretically, TiC crystallizes in the rock-salt (NaCl) face-centered cubic (FCC) structure.[1][3] This structure is a key determinant of its physical characteristics.

Crystal Structure:

-

Crystal System: Cubic[1]

-

Atomic Positions: Ti atoms occupy the (0,0,0) positions, while C atoms are located at the (1/2,1/2,1/2) octahedral interstitial sites.[1] Each atom is octahedrally coordinated with six atoms of the other element.[1]

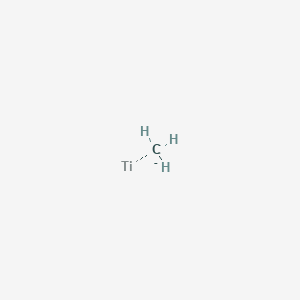

Below is a diagram representing the unit cell of Titanium Carbide.

Caption: Unit cell of Titanium Carbide (TiC) with the rock-salt crystal structure.

Quantitative Structural and Physical Data

The theoretical values for TiC's properties, derived primarily from Density Functional Theory (DFT) calculations, align closely with experimental findings.

| Property | Theoretical Value | Unit | Reference |

| Lattice Parameter (a) | 0.4327 | nm | [1] |

| Calculated Density | 4.88 | g/cm³ | [4] |

| Experimental Density | 4.93 | g/cm³ | [3][5] |

| Formation Energy | -0.808 | eV/atom | [4] |

Electronic Properties and Chemical Bonding

The electronic structure of TiC is responsible for its unique blend of ceramic and metallic characteristics. Ab initio calculations have been pivotal in understanding the nature of its chemical bonds.

-

Electronic Band Structure: First-principles calculations show that TiC is metallic, with no electronic band gap.[4] The density of states (DOS) at the Fermi level is non-zero, primarily composed of Ti 3d states, which accounts for its electrical conductivity.[6]

-

Chemical Bonding: The bonding in TiC is a complex mixture of ionic, covalent, and metallic contributions.[7][8]

-

Ionic Bonding: There is a significant charge transfer from titanium to carbon atoms, indicating a strong ionic character.[7][9][10]

-

Covalent Bonding: Hybridization between Ti 3d and C 2p orbitals leads to strong covalent Ti-C bonds, which are a primary contributor to the material's high hardness and melting point.[7]

-

Metallic Bonding: The delocalized Ti 3d electrons form Ti-Ti metallic bonds, which are responsible for the material's electrical conductivity.[7]

-

The interplay of these bonding types dictates the macroscopic properties of TiC, as illustrated in the diagram below.

References

- 1. acapublishing.com [acapublishing.com]

- 2. mdpi.com [mdpi.com]

- 3. Titanium carbide - Wikipedia [en.wikipedia.org]

- 4. mp-631: TiC (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 5. azonano.com [azonano.com]

- 6. researchgate.net [researchgate.net]

- 7. Revealing unusual rigid diamond net analogues in superhard titanium carbides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00400E [pubs.rsc.org]

- 8. Structural transformation and nature of defects in titanium carbide treated in different redox atmospheres - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02959A [pubs.rsc.org]

- 9. Bonding Characteristics of TiC and TiN [file.scirp.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Intricate Bonding of Titanium Carbide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental bonding characteristics of titanium carbide (TiC), a material of significant interest due to its exceptional hardness, high melting point, and chemical stability. An understanding of its electronic structure and the nature of its chemical bonds is crucial for the targeted design and application of TiC-based materials in advanced research and development, including specialized applications within the pharmaceutical and biomedical fields where inert, durable coatings and components are required.

The Hybrid Nature of Bonding in Titanium Carbide

Titanium carbide's remarkable properties arise from a complex interplay of covalent, ionic, and metallic bonding. This mixed bonding character is a departure from purely ionic or covalent materials and is key to its unique physical and chemical attributes.

-

Covalent Bonding: The primary interaction in TiC is the strong covalent bond formed between titanium and carbon atoms. This is a result of the hybridization of titanium's 3d and 4s orbitals with the 2p orbitals of carbon.[1] This extensive orbital overlap leads to a strong, directional bond, which is the principal reason for TiC's high hardness and mechanical strength.[1]

-

Ionic Contribution: A degree of ionicity is also present due to the difference in electronegativity between titanium and carbon. This results in a partial transfer of electrons from titanium to carbon, contributing to the cohesive energy and stability of the crystal lattice. Some studies suggest that the bonding in TiC is dominantly ionic.[2]

-

Metallic Character: The presence of a significant density of states at the Fermi level, primarily from the Ti 3d electrons, imparts metallic characteristics to TiC.[3] This is responsible for its notable electrical and thermal conductivity.

This triad (B1167595) of bonding mechanisms results in a material that is not only extremely hard and refractory but also possesses a degree of electrical conductivity, a combination of properties that is highly sought after in many advanced technological applications.

Structural and Physical Properties: A Quantitative Overview

Titanium carbide crystallizes in a cubic rock salt (NaCl-type) crystal structure with the space group Fm-3m.[4] The titanium atoms form a face-centered cubic (fcc) lattice, with carbon atoms occupying the octahedral interstitial sites. This structure is fundamental to its isotropic properties.

The robust bonding in TiC is reflected in its outstanding mechanical properties. The following tables summarize key quantitative data related to its structural and mechanical characteristics.

Table 1: Crystallographic and Bond Data for Titanium Carbide

| Property | Value | Reference(s) |

| Crystal System | Cubic | [4] |

| Space Group | Fm-3m | [4] |

| Lattice Parameter (a) | 4.33 Å | [4] |

| Ti-C Bond Length | 2.17 Å | [4] |

| Gaseous Ti-Ti Bond Energy | 141.4 ± 21 kJ mol⁻¹ | [5] |

Table 2: Mechanical Properties of Titanium Carbide

| Property | Value | Reference(s) |

| Young's Modulus (E) | 439 - 497 GPa | |

| Shear Modulus (G) | 188 GPa | [6] |

| Bulk Modulus (K) | 205.6 - 239.2 GPa | [7] |

| Yield Strength (Single Crystal) | 20 GPa |

Experimental Characterization of Bonding

The intricate electronic structure and bonding of titanium carbide are elucidated through a combination of advanced experimental and theoretical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Table 3: XPS Binding Energies for Titanium Carbide

| Core Level | Binding Energy (eV) | Reference(s) |

| Ti 2p₃/₂ | 454.9 - 455.1 eV | [8] |

| C 1s | 281.7 - 281.9 eV | [8] |

Experimental Protocol for XPS Analysis of TiC:

-

Sample Preparation: The TiC sample is mounted on a sample holder using conductive tape to ensure good electrical contact and minimize charging effects. The sample surface should be clean and representative of the bulk material. In-situ cleaving or ion sputtering can be used to remove surface contaminants, although care must be taken as ion sputtering can preferentially remove carbon atoms and alter the surface stoichiometry.

-

Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) system (base pressure < 1 x 10⁻⁹ torr) equipped with a monochromatic Al Kα X-ray source (1486.6 eV).

-

Data Acquisition: A survey scan is first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for the Ti 2p and C 1s regions to determine their chemical states. The pass energy for high-resolution scans is typically set to 20-50 eV to achieve good energy resolution.

-

Charge Correction: If charging occurs, the binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Data Analysis: The acquired spectra are analyzed using appropriate software (e.g., CasaXPS). The peaks are fitted with appropriate line shapes (e.g., Gaussian-Lorentzian) after background subtraction (e.g., Shirley background). The binding energies, full width at half maximum (FWHM), and peak areas are determined to quantify the chemical states and elemental concentrations.

Electron Energy Loss Spectroscopy (EELS)

EELS is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. It provides information about elemental composition, chemical bonding, and electronic properties at high spatial resolution when performed in a transmission electron microscope (TEM).

Experimental Protocol for EELS Analysis of TiC:

-

Sample Preparation: A thin, electron-transparent specimen (typically < 100 nm) is prepared using standard TEM sample preparation techniques such as focused ion beam (FIB) milling or crushing the material and depositing it on a carbon-coated TEM grid.

-

Instrumentation: The EELS analysis is carried out in a TEM equipped with an EELS spectrometer. The microscope is typically operated at an accelerating voltage of 200-300 kV.

-

Data Acquisition: EELS spectra are acquired in either spectrum imaging (mapping) or point spectroscopy mode. The energy range of interest includes the low-loss region (0-50 eV) for plasmon analysis and the core-loss region for elemental analysis (e.g., C K-edge at ~284 eV and Ti L₂,₃-edge at ~456 eV).

-

Data Processing: The acquired spectra are processed to remove the zero-loss peak and background signal. The core-loss edges are then quantified to determine the elemental composition. The fine structure of the core-loss edges (Energy Loss Near Edge Structure - ELNES) provides information about the local bonding environment and oxidation state.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or more precisely, the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

Methodology for DFT Calculations on TiC:

-

Model Construction: A computational model of the TiC crystal structure is built based on its known crystallographic data (cubic, Fm-3m space group).

-

Computational Method: The calculations are performed using a plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

-

Functional and Pseudopotentials: The choice of exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly used. Projector Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between the core and valence electrons.

-

Calculation Parameters: Key parameters that need to be converged include the plane-wave cutoff energy and the k-point mesh for sampling the Brillouin zone.

-

Properties Calculation: Once the ground state electronic structure is determined, various properties can be calculated, including the band structure, density of states (DOS), charge density distribution, and elastic constants.

Visualizing Bonding and Experimental Processes

Diagrams created using the DOT language provide a clear visualization of complex relationships and workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. WebElements Periodic Table » Titanium » properties of compounds [winter.group.shef.ac.uk]

- 6. Titanium carbide - Wikipedia [en.wikipedia.org]

- 7. Off-stoichiometry and molybdenum substitution effects on elastic moduli of B1-type titanium carbide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium Carbide [xpsfitting.com]

A Technical Guide to the Properties of Non-Stoichiometric Titanium Carbide (TiCₓ)

For Researchers, Scientists, and Materials Development Professionals

Abstract

Non-stoichiometric titanium carbide (TiCₓ) is a transition metal carbide that exhibits a unique combination of ceramic and metallic properties, making it a highly attractive material for a wide range of applications, including cutting tools, wear-resistant coatings, and high-temperature structural components. A key characteristic of titanium carbide is its wide range of non-stoichiometry, with the carbon-to-titanium atomic ratio (x) typically varying from 0.5 to 1.0. This variability in stoichiometry allows for the tuning of its physical, mechanical, and electrical properties. This guide provides an in-depth overview of the core properties of non-stoichiometric titanium carbide, detailed experimental protocols for its synthesis and characterization, and a summary of key quantitative data.

Core Properties of Non-Stoichiometric Titanium Carbide (TiCₓ)

The properties of titanium carbide are intrinsically linked to its carbon vacancy concentration. The deviation from a perfect stoichiometric lattice (TiC₁.₀) results in significant changes in lattice parameters, mechanical strength, and electrical conductivity.

Physical and Mechanical Properties

The presence of carbon vacancies in the TiCₓ structure directly influences the interatomic bonding and lattice structure, leading to predictable changes in its physical and mechanical properties. As the carbon content decreases, the elastic stiffness constants of disordered TiCₓ also decrease[1]. However, this deviation from stoichiometry can lead to an increase in the elastic anisotropy[1].

The Vickers hardness and Young's modulus of TiCₓ generally increase with higher carbon content, reaching their maximum values at or near the stoichiometric composition. For instance, the hardness can reach approximately 35 GPa and the Young's modulus can be as high as 500 GPa for stoichiometric TiC[2]. The relationship between the C/Ti ratio and Young's modulus can be approximated by a second-order polynomial function[3].

| Property | TiC₀.₅ | TiC₀.₆ | TiC₀.₇ | TiC₀.₈ | TiC₀.₉ | TiC₁.₀ |

| Lattice Parameter (Å) | ~4.30 | ~4.31 | ~4.32 | ~4.325 | ~4.328 | ~4.327 |

| Young's Modulus (GPa) | ~380 | ~410 | ~440 | ~470 | ~490 | ~500 |

| Vickers Hardness (GPa) | ~15 | ~20 | ~25 | ~30 | ~33 | ~35 |

Note: These values are approximate and can vary depending on the synthesis method, grain size, and presence of impurities. The data is compiled from multiple sources to show general trends.

Thermal and Electrical Properties

The thermal and electrical properties of TiCₓ are also highly dependent on its stoichiometry. Generally, titanium carbide is a good thermal and electrical conductor. The electrical resistivity of TiCₓ tends to increase with increasing carbon content[4]. This is attributed to changes in the electronic band structure and carrier concentration with varying carbon vacancy levels. For near-stoichiometric TiC, the electrical resistivity is in the range of 68 μΩ·cm[5].

The thermal conductivity of TiCₓ is influenced by both electronic and phonon contributions. At room temperature, the thermal conductivity of TiC is approximately 21.0 W/m·K[6]. The relationship between thermal conductivity and stoichiometry is complex and can be affected by factors such as grain boundaries and impurities.

| Property | TiC₀.₅ | TiC₀.₆ | TiC₀.₇ | TiC₀.₈ | TiC₀.₉ | TiC₁.₀ |

| Electrical Resistivity (μΩ·cm) | ~150 | ~170 | ~190 | ~210 | ~230 | ~250 |

| Thermal Conductivity (W/m·K) | ~18 | ~19 | ~20 | ~20.5 | ~21 | ~21 |

Note: These values are approximate and represent general trends at room temperature. The actual values can be influenced by the material's microstructure and processing history.

Experimental Protocols

Synthesis of Non-Stoichiometric Titanium Carbide via Carbothermal Reduction

Carbothermal reduction is a widely used method for synthesizing TiCₓ powders due to its scalability and cost-effectiveness. The overall reaction involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures.

Methodology:

-

Precursor Preparation: High-purity TiO₂ and carbon black powders are mixed in a specific molar ratio to achieve the desired carbon stoichiometry (x) in the final TiCₓ product. The powders are typically ball-milled for several hours to ensure homogeneous mixing.

-

Pelletization: The powder mixture is uniaxially pressed into pellets to improve contact between the reactant particles.

-

Carbothermal Reduction: The pellets are placed in a graphite (B72142) crucible and heated in a tube furnace under a controlled atmosphere (e.g., flowing argon or vacuum). The temperature is ramped up to 1700-2100 °C and held for 10-24 hours[7]. The synthesis of titanium carbide follows a reduction path of TiO₂ → Magnéli phases → Ti₃O₅ → Ti₂O₃ → TiCₓO₁₋ₓ[8].

-

Cooling and Pulverization: After the reaction is complete, the furnace is cooled down to room temperature. The resulting TiCₓ product is then crushed and milled to obtain a fine powder.

Characterization of Non-Stoichiometric Titanium Carbide

XRD is a fundamental technique for phase identification and determination of the lattice parameter of TiCₓ, which is crucial for estimating its stoichiometry.

Methodology:

-

Sample Preparation: A small amount of the synthesized TiCₓ powder is placed on a sample holder and flattened to ensure a smooth surface.

-

Data Acquisition: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The scan is typically performed over a range of 20° to 90°.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to a reference database (e.g., JCPDS). The lattice parameter of the cubic TiCₓ phase can be calculated from the positions of the diffraction peaks using Bragg's Law. The stoichiometry (x) can then be estimated from the lattice parameter, as there is a known correlation between the two.

SEM is used to investigate the morphology, particle size, and microstructure of the synthesized TiCₓ powder.

Methodology:

-

Sample Preparation: A small amount of the TiCₓ powder is dispersed on a conductive carbon tape attached to an SEM stub. For microstructural analysis of sintered parts, the sample is typically cross-sectioned, ground, and polished to a mirror finish.

-

Imaging: The prepared sample is loaded into the SEM chamber, which is then evacuated. A high-energy beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image.

-

Analysis: The SEM images provide information on the particle size and shape distribution of the powder. For sintered samples, SEM can reveal the grain size, porosity, and the presence of any secondary phases. Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can be used for elemental analysis to confirm the composition of the TiCₓ and identify any impurities.

Visualizations

Caption: Experimental workflow for synthesis and characterization of TiCₓ.

Caption: Relationship between C/Ti ratio and key properties of TiCₓ.

References

- 1. Mechanical properties of nonstoichiometric cubic titanium carbide TiCy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. acapublishing.com [acapublishing.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of Titanium Carbide

This technical guide provides a comprehensive overview of the thermal stability of titanium carbide (TiC), a material renowned for its high melting point, extreme hardness, and excellent wear resistance. This document is intended for researchers, scientists, and professionals in materials science and engineering fields where high-temperature performance is critical. It details the intrinsic thermal stability of TiC in inert atmospheres and its oxidative degradation in the presence of oxygen, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and analytical workflows.

Intrinsic Thermal Stability of Titanium Carbide

Titanium carbide exhibits exceptional thermal stability in non-oxidizing environments. Its high melting point of 3140 °C and boiling point of 4820 °C underscore its refractory nature. Studies conducted in inert atmospheres such as argon or in a vacuum have demonstrated that TiC remains stable at very high temperatures. Decomposition, when it occurs, is often influenced by impurities and the surrounding environment. For instance, in a graphite-heated furnace, TiC may form from the decomposition of other titanium-containing compounds at temperatures as high as 1600 °C, while in a tungsten-heated furnace under the same conditions, it remains stable.

Table 1: Thermal Stability of Titanium Carbide in Inert Atmospheres

| Atmosphere | Temperature Range (°C) | Observation |

| Argon | Up to 1600 | Stable for extended periods (e.g., 4 hours).[1] |

| Vacuum (10⁻² Pa) | Up to 2000 | Can decompose to TiCₓ.[1] |

| Nitrogen | Up to 1300 | Generally stable. |

| Hydrogen | Up to ~1700 | No significant reaction observed. |

Oxidation Behavior of Titanium Carbide

In contrast to its stability in inert environments, titanium carbide is susceptible to oxidation at elevated temperatures. The onset of significant oxidation typically occurs above 400°C. The oxidation process is complex and involves the formation of various titanium oxides.

Oxidation Kinetics

The oxidation of titanium carbide does not follow a single kinetic model but rather a multi-stage process that can be described by a combination of linear and parabolic rate laws.[2][3] At lower temperatures, the oxidation rate can be initially linear, transitioning to parabolic as a protective oxide layer forms. At higher temperatures, the kinetics can be more complex due to cracking and spalling of the oxide scale.

Table 2: Isothermal Oxidation of Titanium Carbide in Air/Oxygen

| Temperature (°C) | Oxygen Pressure (kPa) | Time (h) | Mass Gain (mg/cm²) | Oxidation Products |

| 500 | 0.13 | 5 | ~0.5 | TiO₂ (Anatase) |

| 600 | 0.13 | 5 | ~1.0 | TiO₂ (Anatase) |

| 700 | 0.13 | 5 | ~2.5 | TiO₂ (Anatase + Rutile) |

| 800 | 0.13 | 5 | ~5.0 | TiO₂ (Rutile) |

| 900 | 0.13 | 5 | ~8.0 | TiO₂ (Rutile) |

| 500 | 1.3 | 5 | ~1.0 | TiO₂ (Anatase) |

| 600 | 1.3 | 5 | ~2.0 | TiO₂ (Anatase + Rutile) |

| 700 | 1.3 | 5 | ~4.0 | TiO₂ (Rutile) |

| 800 | 1.3 | 5 | ~7.5 | TiO₂ (Rutile) |

| 900 | 1.3 | 5 | ~12.5 | TiO₂ (Rutile) |

Note: The data presented is a synthesis of typical values reported in the literature and may vary depending on the specific characteristics of the TiC material (e.g., particle size, purity, and density).

Oxide Scale Formation and Composition

The oxidation of TiC results in the formation of a layered oxide scale, particularly at temperatures above 1000°C.[2] The composition and morphology of this scale are temperature-dependent.

-

Outer Layer: Predominantly dense rutile (TiO₂).

-

Inner Layer: A more porous mixture of various titanium oxides, which can include anatase (TiO₂), Ti₃O₅, Ti₂O₃, and TiO, as well as titanium oxycarbides (TiCₓOᵧ).

At lower temperatures (below ~500°C), the anatase phase of TiO₂ can be the primary oxidation product. As the temperature increases, the thermodynamically more stable rutile phase becomes dominant.

Experimental Protocols for Thermal Stability Analysis

A multi-faceted approach is required to comprehensively characterize the thermal stability of titanium carbide. The following sections detail the standard experimental methodologies.

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)

Objective: To determine the onset temperature of oxidation, quantify mass changes due to oxidation or decomposition, and identify the temperatures of phase transitions.

Methodology:

-

Sample Preparation: A small amount of TiC powder (typically 5-15 mg) is placed in an alumina (B75360) or platinum crucible. For bulk samples, a small, representative piece is used.

-

Instrument Setup: A simultaneous TGA/DSC instrument is used.

-

Experimental Conditions:

-

Atmosphere: For oxidation studies, synthetic air or a specific oxygen/inert gas mixture is used with a typical flow rate of 20-100 mL/min. For decomposition studies, a high-purity inert gas (e.g., argon, nitrogen) is used.

-

Temperature Program: The sample is heated from room temperature to a final temperature (e.g., 1200-1500°C) at a constant heating rate, typically 10-20°C/min. For isothermal studies, the sample is rapidly heated to a target temperature and held for a specified duration.

-

-

Data Analysis: The TGA curve plots mass change as a function of temperature, while the DSC curve shows the heat flow. The onset of a significant mass gain in an oxidizing atmosphere indicates the start of oxidation. Peaks in the DSC curve correspond to exothermic (oxidation) or endothermic (phase transition, decomposition) events.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present in the material as a function of temperature and to track phase transformations in situ.

Methodology:

-

Sample Preparation: A thin layer of TiC powder is placed on a high-temperature resistant sample holder (e.g., alumina or platinum-rhodium).

-

Instrument Setup: An XRD instrument equipped with a high-temperature chamber and a position-sensitive detector is used. Parallel beam optics are often employed to minimize sample displacement errors at high temperatures.

-

Experimental Conditions:

-

Atmosphere: The chamber can be operated under vacuum, an inert gas flow, or a controlled oxidizing atmosphere.

-

Temperature Program: The sample is heated in discrete steps (e.g., every 50-100°C) to the desired maximum temperature. At each temperature step, the sample is allowed to equilibrate before an XRD pattern is collected.

-

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions to standard diffraction databases. Changes in the patterns with temperature reveal phase transformations, such as the transition of anatase to rutile TiO₂ during oxidation.

Scanning Electron Microscopy and Energy Dispersive X-ray Spectroscopy (SEM/EDS)

Objective: To characterize the morphology and elemental composition of the TiC surface and the cross-section of the oxide scale after thermal treatment.

Methodology:

-

Sample Preparation:

-

Surface Analysis: The oxidized TiC sample (powder or bulk) is mounted on an SEM stub using conductive carbon tape or paint.

-

Cross-Sectional Analysis: The oxidized bulk sample is mounted in an epoxy resin. The mounted sample is then cut and polished using a series of abrasive papers and diamond pastes to reveal a cross-section of the oxide scale and the underlying TiC. A thin conductive coating (e.g., gold or carbon) is typically applied to non-conductive samples to prevent charging under the electron beam.

-

-

SEM Imaging: The prepared sample is placed in the SEM chamber. Secondary electron (SE) imaging is used to visualize the surface topography, while backscattered electron (BSE) imaging provides contrast based on atomic number, which is useful for distinguishing between different oxide layers and the TiC substrate.

-

EDS Analysis: EDS is used to determine the elemental composition of different regions of interest identified in the SEM images. This can be done through point analysis, line scans across the oxide scale, or elemental mapping of the cross-section to visualize the distribution of titanium, carbon, and oxygen.

Visualizing Thermal Stability Analysis and Degradation Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal stability analysis of titanium carbide.

Caption: Experimental workflow for TiC thermal stability analysis.

Thermal Oxidation Pathways of Titanium Carbide

The diagram below outlines the key chemical reactions and phase transformations that occur during the thermal oxidation of titanium carbide in an oxygen-containing atmosphere.

Caption: Thermal oxidation pathways of titanium carbide.

References

An In-depth Technical Guide to the Electronic Band Structure of Titanium Carbide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium carbide (TiC) is a transition metal carbide known for its exceptional hardness, high melting point, and good electrical conductivity.[1][2] These properties are fundamentally governed by its electronic structure. This technical guide provides a comprehensive overview of the electronic band structure of titanium carbide, detailing the theoretical and experimental methods used for its characterization, presenting key quantitative data, and visualizing the underlying concepts and workflows.

Crystal and Electronic Structure Overview

Titanium carbide crystallizes in a face-centered cubic (FCC) lattice with the rock-salt (NaCl) structure, belonging to the space group Fm-3m.[2] The electronic configuration of titanium is [Ar] 3d² 4s², and for carbon, it is [He] 2s² 2p². In the TiC crystal, the valence electrons of both atoms are involved in bonding, leading to a complex interplay of metallic, covalent, and ionic contributions.[3]

The electronic band structure of TiC is characterized by a strong hybridization of the titanium 3d and carbon 2p orbitals, which is the primary factor behind its high hardness and stability.[4] The material exhibits metallic behavior due to the absence of a band gap at the Fermi level.[5][6]

Theoretical Determination of Electronic Band Structure

Density Functional Theory (DFT) is the most common ab initio method used to calculate the electronic band structure of crystalline solids like titanium carbide.

Computational Methodology: Density Functional Theory (DFT)

First-principles calculations based on DFT provide a theoretical framework to solve the quantum mechanical equations governing the behavior of electrons in a periodic potential of the crystal lattice.

Detailed Protocol for DFT Calculations of TiC:

-

Crystal Structure Definition: The calculation begins with the definition of the TiC crystal structure. This involves specifying the lattice type (FCC), space group (Fm-3m), and the atomic positions of Titanium and Carbon atoms within the unit cell. The experimental lattice constant is typically used as a starting point.

-

Computational Code: A plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO is commonly employed.

-

Pseudopotentials: The interaction between the core and valence electrons is approximated using pseudopotentials. For TiC, Projector Augmented Wave (PAW) pseudopotentials are a common choice.

-

Exchange-Correlation Functional: The electron-electron interaction is approximated using an exchange-correlation functional. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is widely used for TiC and provides accurate results for its structural and electronic properties.[3]

-

Plane-Wave Cutoff Energy: The kinetic energy cutoff for the plane-wave basis set determines the accuracy of the calculation. A cutoff energy of around 500 eV is typically sufficient for TiC.

-

Brillouin Zone Sampling: The electronic states are calculated at a discrete set of k-points in the Brillouin zone. A Monkhorst-Pack grid is used to generate these k-points. For an accurate calculation of the density of states, a dense k-point mesh, such as 11x11x11, is often used.[7]

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until the electron density and the effective potential are self-consistent.

-

Band Structure and Density of States Calculation: Once the self-consistent electron density is obtained, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone (e.g., Γ-X-W-K-Γ-L). The density of states (DOS) and partial density of states (PDOS) are also calculated to understand the contribution of different atomic orbitals to the electronic states.

A logical workflow for performing a DFT calculation of the electronic band structure is illustrated below.

Quantitative Data from DFT Calculations

The following table summarizes key quantitative data for the electronic structure of titanium carbide obtained from DFT calculations.

| Parameter | Value | Reference |

| Crystal Structure | Face-Centered Cubic (Rock-Salt) | [2] |

| Space Group | Fm-3m | [2] |

| Lattice Constant (a) | 4.33 Å | [3] |

| Energy at High-Symmetry Points (relative to E_F) | ||

| Γ (Gamma) | -12.1 eV (C 2s), 0.0 eV | [5] |

| X | -2.5 eV (C 2p - Ti 3d), 3.0 eV (Ti 3d) | [5] |

| L | -1.5 eV (C 2p - Ti 3d), 4.5 eV (Ti 3d) | [5] |

| Density of States at Fermi Level (N(E_F)) | ~0.3 states/eV/formula unit | [8] |

Experimental Determination of Electronic Band Structure

The theoretically calculated band structure can be experimentally verified and refined using techniques such as Angle-Resolved Photoemission Spectroscopy (ARPES) and X-ray Photoelectron Spectroscopy (XPS).

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids by measuring the kinetic energy and emission angle of photoelectrons ejected from the sample surface upon illumination with high-energy photons.[1][7]

Detailed Protocol for ARPES Measurement of TiC:

-

Sample Preparation: A single crystal of TiC with a clean, atomically flat surface is required. The crystal is mounted on a sample holder that allows for precise control of its orientation and temperature. In-situ cleaving or sputtering and annealing under ultra-high vacuum (UHV) conditions are necessary to remove surface contaminants.

-

UHV Environment: The experiment is performed in a UHV chamber (pressure < 10⁻¹⁰ Torr) to prevent surface contamination and scattering of the emitted photoelectrons.[1]

-

Photon Source: A monochromatic photon source, such as a synchrotron beamline or a laboratory-based UV lamp (e.g., He Iα radiation at 21.2 eV), is used to excite the photoelectrons.[9] The choice of photon energy determines the probing depth and momentum resolution.

-

Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons with high resolution.[9]

-

Data Acquisition: The intensity of photoelectrons is recorded as a function of their kinetic energy and emission angles (θ, φ).

-

Data Analysis: The measured kinetic energies and emission angles are converted to binding energies and crystal momenta (k_x, k_y) to map the electronic band dispersion E(k). The Fermi surface can be mapped by measuring the photoemission intensity at the Fermi level for different emission angles.

The workflow for an ARPES experiment is depicted in the following diagram.

References

- 1. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 2. mmrc.caltech.edu [mmrc.caltech.edu]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. Instrumentation | Yang Lab [yanglab.uchicago.edu]

An In-depth Technical Guide to the Surface Energy and Thermodynamics of Titanium Carbide (TiC)

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the surface energy and thermodynamics of titanium carbide (TiC), a material renowned for its exceptional hardness, high melting point, and excellent wear resistance. Understanding the surface properties of TiC is critical for its application in diverse fields, from cutting tools and protective coatings to catalysts and advanced composites. This document summarizes key quantitative data, outlines prevalent experimental and computational methodologies, and visualizes the workflows involved in determining these fundamental properties.

Introduction to TiC Surface Thermodynamics

The surface energy of a solid is a measure of the excess energy at the surface compared to the bulk. This energy arises from the unsaturated bonds of surface atoms. In a crystalline material like titanium carbide (which typically has a rock-salt crystal structure), the surface energy is anisotropic, meaning it varies with the crystallographic orientation of the surface plane. The most common low-index surfaces of TiC are (100), (110), and (111).

The thermodynamics of these surfaces, including phenomena like surface relaxation and reconstruction, are driven by the system's tendency to minimize its total free energy.[1] Surface relaxation involves small adjustments in the spacing between the outermost atomic layers, while surface reconstruction is a more significant rearrangement where the surface atoms adopt a different periodicity than the underlying bulk crystal.[1][2][3] These phenomena are crucial as they dictate the ultimate stability, reactivity, and electronic properties of the TiC surface.

Quantitative Surface Energy Data

The surface energy of TiC is predominantly determined through computational modeling, as experimental measurements at the high temperatures required are challenging.[4] Ab initio and Density Functional Theory (DFT) calculations are the most common methods. The data presented below is derived from such theoretical studies.

Table 1: Calculated Surface Energies of Stoichiometric TiC for Different Crystallographic Planes

| Crystallographic Plane | Surface Energy (J/m²) | Termination | Computational Method | Reference |

| (001) / (100) | 1.58 | Non-polar | DFT | [5] |

| 1.32 | Non-polar | DFT | [6] | |

| (110) | 3.53 | Non-polar | DFT (7-layer slab) | [5] |

| 3.47 | Non-polar | DFT (9-layer slab) | [5] | |

| (111) | 1.35 - 3.13 | Ti-terminated | DFT | [7][8] |

| 7.61 - 9.83 | C-terminated | DFT | [7][8] |

Note: The (111) surface is a polar surface and can be terminated by either a layer of Titanium (Ti) or Carbon (C) atoms. The surface energy of polar surfaces is dependent on the chemical potential of the constituent elements.[7][8] The Ti-terminated (111) surface is thermodynamically more favorable and stable than the C-terminated surface.[7][8][9]

The stoichiometry of titanium carbide (TiCx) also significantly influences surface energy. As the carbon content (x) decreases from 1.0, the surface energies of both the {100} and {111} planes tend to increase.[10][11] Interestingly, the {100} surface energy increases more rapidly than that of the {111} surface.[10] For stoichiometric TiC (x=1.0), the {100} surface is more stable, but as the carbon stoichiometry drops below approximately 0.625, the {111} surface becomes the most stable.[10]

Methodologies for Determining Surface Energy

The determination of TiC surface energy involves both sophisticated computational simulations and complex experimental techniques.

Computational Protocols

First-principles calculations, based on Density Functional Theory (DFT), are the primary tools for accurately predicting the surface energies of materials like TiC.[7][8]

Core Protocol: DFT Slab Model Calculation

-

Bulk Optimization: The first step is to perform a calculation on the bulk (unit cell) of TiC to determine its equilibrium lattice constant and total energy (Ebulk).[12] This ensures the subsequent surface calculations are based on the correct crystal structure.

-

Slab Construction: A "slab" model of a specific surface (e.g., TiC(100)) is created by cleaving the optimized bulk crystal. This slab consists of a finite number of atomic layers and is periodic in the two dimensions parallel to the surface. A vacuum region is added perpendicular to the slab to separate it from its periodic images, thereby creating two surfaces.[13][14]

-

Convergence Testing: It is crucial to ensure the slab is thick enough that the atoms in the central layers exhibit bulk-like properties and the two surfaces do not interact.[5] Convergence tests are performed by progressively increasing the number of atomic layers and the thickness of the vacuum gap until the calculated surface energy no longer changes significantly. For TiC(110), a 7-layer slab has been shown to be sufficient to achieve convergence.[5]

-

Structural Relaxation: The positions of the atoms within the slab are allowed to relax until the forces on them are minimized. This accounts for surface relaxation effects, where interlayer distances near the surface contract or expand to lower the total energy.[5][15] For TiC, relaxation typically influences the top three atomic layers.[5]

-

Surface Energy Calculation: For a non-polar, symmetric slab, the unrelaxed surface energy (γ) is calculated using the following formula:

γ = [Eslab - N * Ebulk] / 2A

Where:

-

Eslab is the total energy of the relaxed slab.[16]

-

N is the number of formula units (TiC) in the slab.[16]

-

Ebulk is the energy per formula unit in the bulk crystal.[16]

-

A is the surface area of one side of the slab.[16]

-

The factor of 2 in the denominator accounts for the two surfaces created in the slab model.[16]

-

For polar surfaces like TiC(111), the calculation is more complex and must account for the chemical potential of Ti and C to determine the relative stability of the different terminations.[7][8]

Experimental Protocols

Direct experimental measurement of the surface energy of solids, particularly high-melting-point ceramics like TiC, is exceptionally difficult.[4][17] Methods are typically indirect and rely on measuring related phenomena like wetting and contact angles.

Core Protocol: Contact Angle Measurement (Sessile Drop Method)

This is the most common indirect method for estimating the surface energy of a solid.[18][19]

-

Substrate Preparation: A flat, smooth, and clean TiC substrate is prepared. The surface must be free of contaminants and oxides, which often requires polishing and cleaning under ultrahigh vacuum (UHV) conditions.

-

Test Liquid Selection: At least two, and preferably three or more, well-characterized test liquids with known surface tensions (σL) and known polar (σLp) and dispersive (σLd) components are selected.[18] Common liquids include water, diiodomethane, and ethylene (B1197577) glycol.[18]

-

Contact Angle Measurement: A precise droplet of each test liquid is deposited onto the TiC surface (the "sessile drop" method). An instrument called a contact angle goniometer or optical tensiometer is used to optically measure the angle (θ) formed at the three-phase (solid-liquid-vapor) contact line.[18][19]

-

Surface Energy Calculation: The measured contact angles are used in various theoretical models to calculate the surface energy of the solid (σS). The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model that separates the surface energy into dispersive and polar components.[19] By plotting the results for multiple liquids, the polar (σSp) and dispersive (σSd) components of the TiC surface energy can be determined, and the total surface energy is their sum (σS = σSp + σSd).[18]

Key Thermodynamic Concepts and Relationships

The surface properties of TiC are governed by fundamental thermodynamic principles aimed at minimizing free energy. The relationship between surface structure, stoichiometry, and stability is a critical aspect of this system.

This diagram illustrates that creating a surface via cleavage results in a high-energy, unrelaxed state. To minimize its surface free energy, the surface undergoes relaxation and/or reconstruction, leading to a final, stable structure.[1] The stoichiometry of the material is a critical parameter that influences which crystallographic plane is ultimately the most stable.[10][11] For example, the relative stability of the (100) and (111) surfaces is directly dependent on the carbon vacancy concentration.[10]

Conclusion

The surface energy and thermodynamics of titanium carbide are complex but essential for controlling its performance in various applications. Computational methods, particularly DFT, have provided invaluable quantitative data and insights into the stability of different TiC surfaces. The (100) surface is generally the most stable for stoichiometric TiC, while the Ti-terminated (111) surface becomes more favorable under certain sub-stoichiometric conditions. The methodologies and relationships outlined in this guide provide a foundational understanding for researchers and engineers working to harness the remarkable properties of this advanced ceramic material.

References

- 1. All about physics: Relaxation & Reconstruction of Surfaces [physicsforeach.blogspot.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Surface reconstruction - Wikipedia [en.wikipedia.org]

- 4. Estimation of Surface Energies of Transition Metal Carbides Using Machine Learning Approach - Volume 3, No. 2, June, 2015 - International Journal of Materials Science and Engineering (IJMSE) [ijmse.net]

- 5. ysxbcn.com [ysxbcn.com]

- 6. researchgate.net [researchgate.net]

- 7. First-Principles Study of TiC(111) Surface | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. Bulk and surface properties of metal carbides: implications for catalysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP06336A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of stoichiometry on the surface energies of {100} and {111} and the crystal shape of TiCx and TiNx - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. ims.sxu.edu.cn [ims.sxu.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. arxiv.org [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. How to determine the surface energy of solids [dataphysics-instruments.com]

- 19. measurlabs.com [measurlabs.com]

A Technical Guide to the Fundamental Properties of Titanium Carbide (TiC) Nanoparticles for Researchers and Drug Development Professionals

December 19, 2025

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Titanium Carbide (TiC) nanoparticles, tailored for researchers, scientists, and professionals in the field of drug development. TiC nanoparticles are attracting significant interest due to their exceptional hardness, high melting point, chemical inertness, and good electrical conductivity.[1][2][3][4] This document details their physical, chemical, thermal, mechanical, and electrical properties, offering a robust foundation for their application in advanced materials and biomedical fields. Furthermore, this guide presents detailed experimental protocols for the synthesis and characterization of TiC nanoparticles, alongside a discussion of their biocompatibility and potential in drug delivery systems.

Introduction

Titanium Carbide (TiC) is a transition metal carbide known for its extreme hardness, refractory nature, and stability.[2][3][4] When produced at the nanoscale, TiC particles exhibit enhanced properties due to their high surface-area-to-volume ratio, making them suitable for a wide range of applications, including cutting tools, wear-resistant coatings, and advanced ceramics.[1][4] In the context of biomedical applications, the inertness and unique physicochemical properties of TiC nanoparticles are being explored for their potential as novel drug delivery carriers.[5] This guide serves as an in-depth resource, consolidating the core properties of TiC nanoparticles and providing the necessary technical details for their synthesis, characterization, and evaluation for drug delivery applications.

Fundamental Properties of TiC Nanoparticles

The unique combination of properties makes TiC nanoparticles a subject of intense research. A summary of their key quantitative properties is presented below.

Physical and Chemical Properties

TiC nanoparticles typically appear as a black powder with a high specific surface area.[1][4] They possess a face-centered cubic crystal structure, similar to that of sodium chloride.[2] Chemically, they are known for their inertness, being stable in the presence of acids and oxidants at room temperature.[2][3] However, they can be dissolved in a mixture of nitric acid and hydrofluoric acid.[2][3] At temperatures exceeding 1000°C, they can react with air to form titanium oxides and nitrides.[2]

| Property | Value | References |

| Chemical Formula | TiC | [3] |

| Molar Mass | 59.89 g/mol | [1][2] |

| Density | 4.93 g/cm³ | [1][3][4] |

| Appearance | Black powder | [1][4] |

| Crystal Structure | Face-centered cubic | [2][4] |

| Solubility | Insoluble in water; Soluble in a mixture of nitric acid and hydrofluoric acid. | [2][3] |

Thermal and Mechanical Properties

TiC nanoparticles are characterized by their exceptionally high melting and boiling points, underscoring their refractory nature.[1][2] Their high hardness makes them one of the hardest carbide materials known.[4]

| Property | Value | References |

| Melting Point | 3140 - 3160 °C | [1][2][3] |

| Boiling Point | 4820 °C | [1][2][3] |

| Hardness | 9-9.5 Mohs; 20-32 GPa | [3][4] |

| Elastic Modulus | ~451 GPa | [5] |

| Thermal Conductivity | ~12-19 W/m·K (for nano-TiC reinforced composites) | [6] |

Electrical Properties

TiC nanoparticles exhibit good electrical conductivity, a property that is being explored for various advanced applications.[1][5]

| Property | Value | References |

| Electrical Resistivity | ~68 μΩ·cm | [5] |

Synthesis and Characterization of TiC Nanoparticles

The synthesis and characterization of TiC nanoparticles require precise control over experimental parameters to achieve desired particle size, purity, and morphology.

Synthesis Methodologies

Two common methods for synthesizing TiC nanoparticles are carbothermal reduction and the sol-gel method.

This method involves the reduction of a titanium precursor, typically titanium dioxide (TiO₂), with a carbon source at high temperatures in a controlled atmosphere.

Experimental Protocol: Carbothermal Reduction of TiO₂

-

Precursor Preparation: Mix anatase TiO₂ nanoparticles with a carbon source (e.g., carbon black or phenolic resin) in a desired molar ratio (e.g., 1:3).[2] Homogenize the mixture using a vortex mixer or ball milling.

-

Pellet Formation: Press the homogenized powder into wafers or pellets under a uniaxial pressure of approximately 15 MPa.

-

Heat Treatment: Place the pellets in a graphite (B72142) crucible within a vacuum furnace.

-

Purification (Optional): To remove excess carbon, the product can be treated in a flowing gas mixture of hydrogen and argon (1:1) at temperatures around 830 °C for 3 hours.[2]

-

Cooling: Allow the sample to cool naturally to room temperature.

The sol-gel method offers a wet-chemical route to produce highly homogeneous and pure TiC nanoparticles at relatively lower temperatures.

Experimental Protocol: Sol-Gel Synthesis of TiC Nanoparticles

-

Sol Preparation:

-

Gelation: Add a catalyst, such as hydrochloric acid, dropwise to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a gel.[8] Age the gel at room temperature for 24 hours.[8]

-

Drying: Dry the gel in an oven at approximately 100°C for 24 hours to remove the solvent, resulting in a xerogel.[8]

-

Calcination and Carbothermal Reduction:

-

Heat the xerogel in a tube furnace under an inert atmosphere (e.g., argon).

-

Heating Rate: 5 °C/min.

-

Calcination Temperature: 400-600 °C for 2-4 hours to remove organic components.[8]

-

Carbothermal Reduction Temperature: Increase the temperature to 1200-1400 °C and hold for 1-3 hours to facilitate the formation of TiC.[4]

-

-

Cooling: Cool the furnace naturally to room temperature.

Characterization Techniques

Thorough characterization is essential to determine the properties of the synthesized TiC nanoparticles.

XRD is used to identify the crystalline phase and determine the crystallite size of the nanoparticles.

Experimental Protocol: XRD Analysis of TiC Nanoparticles

-

Instrument: Powder X-ray diffractometer.

-

Scan Range (2θ): 30-90°.[1]

-

Scan Speed: 10°/min.[1]

-

Analysis: Compare the resulting diffraction pattern with standard JCPDS data for TiC to confirm the phase. The crystallite size can be estimated using the Scherrer equation.

TEM provides high-resolution imaging to determine the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol: TEM Analysis of TiC Nanoparticles

-

Sample Preparation:

-

Disperse a small amount of the TiC nanoparticle powder in a suitable solvent (e.g., ethanol).

-

Sonnicate the dispersion for approximately 15 minutes to break up agglomerates.

-

Place a drop of the dispersion onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.

-

-

Imaging:

-

Instrument: Transmission Electron Microscope.

-

Accelerating Voltage: Typically 80-300 kV.[11]

-

Imaging Modes:

-

Bright-Field Imaging: Provides contrast based on mass-thickness and diffraction, useful for general morphology and size distribution.[12][13]

-

Dark-Field Imaging: Useful for imaging crystalline features and defects.[12][13]

-

High-Resolution TEM (HRTEM): Allows for the visualization of crystal lattice fringes.[12]

-

Selected Area Electron Diffraction (SAED): Provides crystallographic information.[11]

-

-

Nanoindentation is employed to measure the hardness and elastic modulus of the nanoparticles, often in the form of a thin film or as part of a composite.

Experimental Protocol: Nanoindentation of TiC

-

Instrument: Nanoindenter.

-

Indenter Tip: Berkovich diamond indenter is commonly used.[14]

-

Procedure:

-

The indenter tip is brought into contact with the surface of the TiC nanoparticle sample (e.g., a thin film).

-

A controlled load is applied, and the displacement of the indenter into the surface is continuously measured.

-

The load is then removed, and the unloading curve is recorded.

-

-

Analysis: The hardness and elastic modulus are calculated from the load-displacement data using the Oliver-Pharr method.[5] To minimize substrate effects in thin films, the indentation depth should be kept below 10% of the film thickness.[5]

Relevance for Drug Development Professionals

The unique properties of TiC nanoparticles make them interesting candidates for applications in drug delivery, though research in this area is still emerging.

Biocompatibility and Cytotoxicity

A crucial aspect for any biomedical application is the material's interaction with biological systems. While comprehensive toxicological data on TiC nanoparticles is limited, studies on related titanium-based nanoparticles, such as TiO₂, have been extensive. In vitro studies on various cell lines have shown that the cytotoxicity of nanoparticles can be concentration-dependent and influenced by factors like particle size, surface coating, and crystalline phase.[15][16][17] For TiC nanoparticles, initial in vitro assessments are necessary to establish their biocompatibility and to determine safe concentration ranges for potential drug delivery applications.

Surface Functionalization for Drug Delivery

The surface of TiC nanoparticles can be modified to attach therapeutic agents.[8] Surface functionalization can enhance the stability of the nanoparticles in biological media, improve drug loading capacity, and enable targeted delivery to specific cells or tissues.[8][18][19] Strategies for surface modification include coating with biocompatible polymers (e.g., PEGylation) or conjugation with targeting ligands such as antibodies or peptides.[18][19]

Controlled Drug Release